molecular formula C12H12O3 B1271257 (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid CAS No. 610277-17-3

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Cat. No. B1271257
M. Wt: 204.22 g/mol
InChI Key: XAWXMMAWTRIWER-UHFFFAOYSA-N
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Description

The compound "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is closely related to the molecules studied in the provided papers. While the exact compound is not directly investigated, the structural and spectroscopic characteristics of similar benzofuran derivatives have been explored. For instance, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH) has been studied using various spectroscopic methods and quantum chemical computations to understand its structural properties . Another related molecule, isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, has been synthesized and its molecular interactions have been characterized, including C—H⋯π interactions and hydrogen bonds .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the functionalization of the benzofuran ring system. Although the exact synthesis of "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is not detailed in the provided papers, related compounds have been synthesized through methods such as oxidation. For example, the synthesis of isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was achieved by oxidizing its sulfanyl precursor .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often complex and requires thorough analysis. The study on 4DBAH utilized quantum chemical computations to simulate its structure and vibrational modes. Conformational analysis was performed to identify the most stable structure on the potential energy surface (PES), and the results were compared with experimental spectroscopic data .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be inferred from the interactions present in the molecules. The isopropyl benzofuran acetate derivative exhibits interactions such as C—H⋯π and C—H⋯O hydrogen bonds, which can influence its reactivity. Additionally, carbonyl–carbonyl interactions were observed, which could play a role in the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely tied to their molecular structure. The spectroscopic investigation of 4DBAH provided insights into its vibrational modes, and various analyses such as NBO, NLO, FMO, MEP, and thermodynamic properties were conducted to determine its nature . The molecular interactions observed in the isopropyl benzofuran acetate derivative, including the disordered methylsulfinyl group, contribute to its physical properties .

Scientific Research Applications

Spectroscopic and Computational Investigations

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid and its derivatives have been extensively studied for their structural and spectroscopic characteristics. For instance, Khemalapure et al. (2020) investigated the (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH) through various spectroscopic methods and quantum chemical computations, which include the analysis of vibrational modes and NMR data (Khemalapure et al., 2020). Similarly, Hiremath et al. (2018) conducted experimental and theoretical studies on 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA), focusing on its molecular structure and vibrational spectra (Hiremath et al., 2018).

Structural Characterization and Reactivity Studies

Further research has been done on molecular docking and the reactivity of similar compounds. Hiremath et al. (2019) explored the structural, spectroscopic characterization, and reactivity of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer and dimer forms, including its potential in pharmaceutical applications (Hiremath et al., 2019). Gowda et al. (2015) analyzed the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, revealing insights into its molecular interactions and supramolecular architecture (Gowda et al., 2015).

Photophysical and Solvatochromic Studies

Maridevarmath et al. (2019) synthesized novel benzofuran-3-acetic acid hydrazide derivatives, examining their photophysical properties and potential as luminescence materials through solvatochromic and computational methods (Maridevarmath et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWXMMAWTRIWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366592
Record name (6,7-dimethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

CAS RN

610277-17-3
Record name (6,7-dimethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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